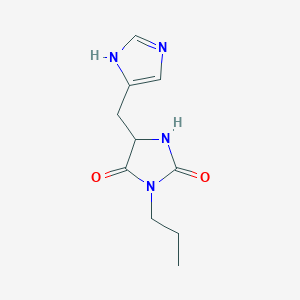![molecular formula C10H14S3 B13952118 2,3-Diethyl-2,3-dihydrothieno[3,4-b][1,4]dithiine CAS No. 524709-13-5](/img/structure/B13952118.png)
2,3-Diethyl-2,3-dihydrothieno[3,4-b][1,4]dithiine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diethyl-2,3-dihydrothieno[3,4-b][1,4]dithiine is an organic compound belonging to the class of heterocyclic compounds It features a unique structure with a thieno[3,4-b][1,4]dithiine core, which is a fused ring system containing sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diethyl-2,3-dihydrothieno[3,4-b][1,4]dithiine typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of diethyl malonate with sulfur and a suitable base to form the thieno[3,4-b][1,4]dithiine ring system. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or toluene to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Diethyl-2,3-dihydrothieno[3,4-b][1,4]dithiine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the sulfur atoms or the carbon atoms adjacent to the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and organometallic compounds are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted thieno[3,4-b][1,4]dithiine derivatives.
Applications De Recherche Scientifique
2,3-Diethyl-2,3-dihydrothieno[3,4-b][1,4]dithiine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mécanisme D'action
The mechanism of action of 2,3-Diethyl-2,3-dihydrothieno[3,4-b][1,4]dithiine involves its interaction with specific molecular targets and pathways. The compound’s sulfur atoms can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, its unique ring structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Ethylenedithiothiophene: Similar in structure but with different substituents, leading to variations in chemical reactivity and applications.
3,4-Ethylenedioxythiophene: Another related compound with oxygen atoms instead of sulfur, used extensively in organic electronics.
Uniqueness
Its ability to undergo various chemical reactions and form coordination complexes makes it a versatile compound in both research and industrial applications .
Propriétés
Numéro CAS |
524709-13-5 |
|---|---|
Formule moléculaire |
C10H14S3 |
Poids moléculaire |
230.4 g/mol |
Nom IUPAC |
2,3-diethyl-2,3-dihydrothieno[3,4-b][1,4]dithiine |
InChI |
InChI=1S/C10H14S3/c1-3-7-8(4-2)13-10-6-11-5-9(10)12-7/h5-8H,3-4H2,1-2H3 |
Clé InChI |
HQLCDYKEPBBYFO-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(SC2=CSC=C2S1)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


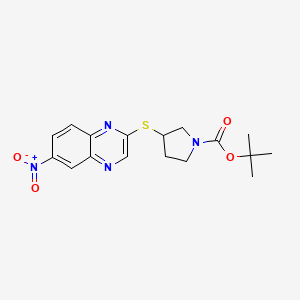
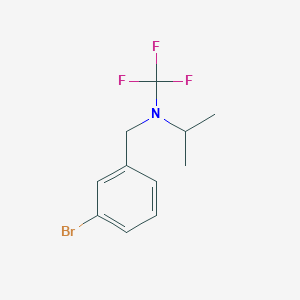
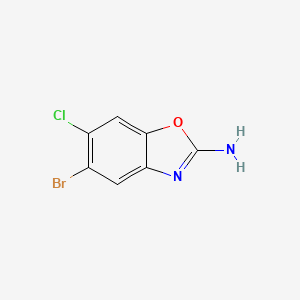
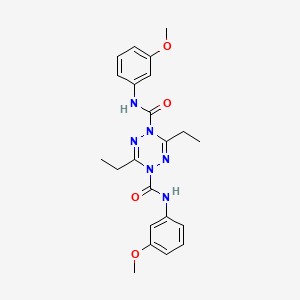
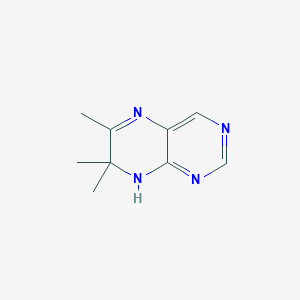
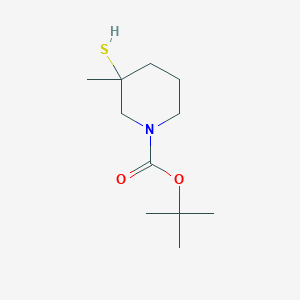
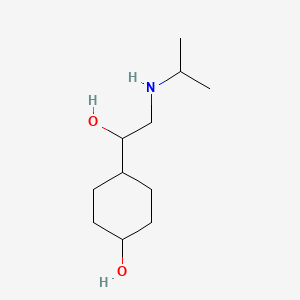
![6-Phenyl-5-[(1H-1,2,4-triazol-3-yl)azo]imidazo[2,1-b]thiazole](/img/structure/B13952108.png)
![7-Methylidene-5-(propan-2-yl)bicyclo[3.2.0]heptan-2-one](/img/structure/B13952113.png)
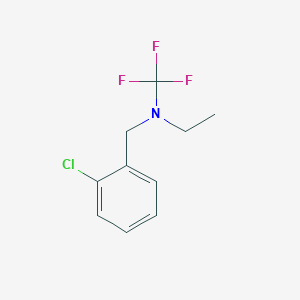
![(4-Chloro-phenyl)-[6-(3,5-dimethyl-pyrazol-1-yl)-5-methylaminomethyl-pyrazin-2-yl]-amine](/img/structure/B13952130.png)


